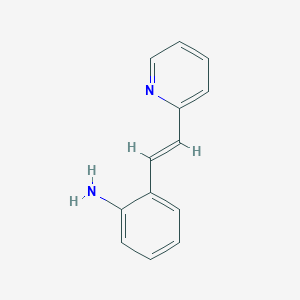

2-(2-Aminostyryl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

105376-41-8 |

|---|---|

Molecular Formula |

C11H21NO3S |

Synonyms |

2-(2-Aminostyryl)pyridine |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Aminostyryl Pyridine and Its Functionalized Derivatives

Established Synthetic Routes to the Styrylpyridine Core

The formation of the styrylpyridine backbone is a critical step in the synthesis of 2-(2-aminostyryl)pyridine. Traditional methods have laid the groundwork for more advanced strategies, with condensation reactions and related approaches being fundamental.

Condensation Reactions and Related Approaches

Condensation reactions represent a classical and direct approach to forming the styryl linkage. A common strategy involves the reaction of 2-picoline (2-methylpyridine) with an appropriately substituted benzaldehyde. In the context of synthesizing this compound, this typically involves an initial condensation with 2-nitrobenzaldehyde (B1664092), followed by the reduction of the nitro group to an amine.

The reaction between 2-picoline and 2-nitrobenzaldehyde is often carried out in the presence of a dehydrating agent, such as acetic anhydride (B1165640), at elevated temperatures. The resulting 2-(2-nitrostyryl)pyridine can then be reduced to the target this compound using various reducing agents, such as tin(II) chloride or through catalytic hydrogenation. This two-step process allows for the introduction of the amino group at a late stage of the synthesis.

Another established olefination method is the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction. These reactions provide excellent control over the formation of the carbon-carbon double bond. In a typical Wittig approach, a phosphonium (B103445) ylide is generated from a 2-pyridylmethylphosphonium salt and reacted with 2-nitrobenzaldehyde. The HWE reaction, which utilizes a phosphonate (B1237965) ester, is often preferred due to the easier removal of the phosphate (B84403) byproducts and often better E-stereoselectivity. Similar to the condensation approach, the nitro group is subsequently reduced to the amine.

| Reactant 1 | Reactant 2 | Reagents | Product | Notes |

| 2-Picoline | 2-Nitrobenzaldehyde | Acetic Anhydride, then SnCl₂/HCl | This compound | Two-step process involving condensation and reduction. |

| 2-Pyridylmethyltriphenylphosphonium chloride | 2-Nitrobenzaldehyde | Base (e.g., n-BuLi), then reducing agent | This compound | Wittig reaction followed by nitro group reduction. |

| Diethyl (2-pyridylmethyl)phosphonate | 2-Nitrobenzaldehyde | Base (e.g., NaH), then reducing agent | This compound | Horner-Wadsworth-Emmons reaction followed by nitro group reduction. |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. While specific MCRs for the direct synthesis of this compound are not extensively documented, MCRs are widely used for the synthesis of substituted pyridines and aminopyridines. nih.govnih.gov These reactions typically involve the condensation of aldehydes, ketones, active methylene (B1212753) compounds, and an ammonia (B1221849) source.

For instance, a four-component reaction of an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate can yield highly functionalized 2-aminopyridines. nih.gov By carefully selecting the starting materials, it is conceivable to design an MCR that incorporates the 2-aminostyryl moiety or a precursor that can be readily converted to it. This approach holds significant promise for the rapid generation of libraries of functionalized this compound derivatives.

Transition Metal-Catalyzed Synthetic Strategies

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium and copper-based catalysts have been particularly instrumental in the synthesis of styrylpyridines.

Palladium-Catalyzed Coupling Reactions for Arylation and Styrylation

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are highly effective for the synthesis of styrylpyridines.

The Heck reaction involves the coupling of a vinyl derivative with an aryl halide. scripps.edu To synthesize this compound, this could involve the reaction of 2-vinylpyridine (B74390) with a 2-haloaniline or, more commonly, with a 1-halo-2-nitrobenzene followed by reduction. The use of aryl chlorides in Heck reactions with 2-vinylpyridine has been demonstrated to be effective with a PdCl₂(PCy₃)₂ catalyst and Cs₂CO₃ as the base. youtube.com

The Suzuki reaction couples an organoboron compound with an organohalide. sci-hub.se This can be applied to the synthesis of this compound by reacting a 2-pyridylboronic acid or ester with a 2-vinylaniline (B1311222) derivative, or a 2-vinylpyridine boronic ester with a 2-haloaniline. The development of efficient methods for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has expanded the scope of this reaction for preparing 2-arylpyridines. sci-hub.se

| Coupling Partners | Catalyst System | Reaction Type | Product Precursor |

| 2-Vinylpyridine and 1-Bromo-2-nitrobenzene | Pd(OAc)₂, PPh₃, Base | Heck Reaction | 2-(2-Nitrostyryl)pyridine |

| 2-Pyridylboronic acid and 2-Bromo-1-vinylaniline | Pd(PPh₃)₄, Base | Suzuki Reaction | This compound |

| 2-Vinylpyridine and 2-Iodoaniline | PdCl₂(PCy₃)₂, Cs₂CO₃ | Heck Reaction | This compound |

Copper-Mediated Cyclization and Functionalization

Copper-catalyzed reactions have also been employed in the synthesis and functionalization of pyridine-containing compounds. Copper-catalyzed Ullmann-type reactions can be used for N-arylation, and copper catalysts are also effective in some multi-component reactions for the synthesis of nitrogen heterocycles. For the synthesis of this compound, a copper-catalyzed coupling of 2-halopyridine with 2-vinylaniline could be a potential route. Furthermore, copper-catalyzed methods are known for the synthesis of polysubstituted imidazo[1,2-a]pyridines from 2-aminopyridines, highlighting the utility of copper in functionalizing the aminopyridine scaffold.

Advanced Derivatization and Functionalization of this compound

Once the this compound core is synthesized, its functional groups offer multiple avenues for further derivatization, allowing for the fine-tuning of its chemical and physical properties. The primary sites for functionalization are the amino group, the pyridine (B92270) ring, and the styryl double bond.

Functionalization of the Amino Group:

The primary amino group is a versatile handle for a variety of transformations:

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides, such as acetic anhydride in the presence of a base like pyridine, to form the corresponding amides. This modification can be used to introduce a wide range of functional groups and alter the electronic properties of the molecule.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. The reaction of 2-aminopyridine (B139424) derivatives with arylmethyl alcohols in the presence of a ruthenium catalyst has also been reported for N-monoalkylation. researchgate.net

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org This highly reactive intermediate can then be subjected to a variety of subsequent reactions, such as the Sandmeyer reaction, to introduce a wide range of substituents including halogens, cyano, and hydroxyl groups. researchgate.net

Functionalization of the Pyridine Ring:

The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene (B151609). The presence of the activating aminostyryl group can influence the position of substitution. Palladium-catalyzed C-H activation has also emerged as a powerful tool for the direct functionalization of pyridine rings. beilstein-journals.org

Functionalization of the Styryl Double Bond:

The alkene in the styryl linker is susceptible to various reactions, including:

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes to form new cyclic structures. This allows for the construction of more complex molecular architectures.

| Functionalization Reaction | Reagents | Functional Group Targeted | Resulting Structure |

| Acylation | Acetic anhydride, Pyridine | Amino group | N-(2-(2-(pyridin-2-yl)vinyl)phenyl)acetamide |

| Alkylation | Benzyl bromide, Base | Amino group | N-benzyl-2-(2-(pyridin-2-yl)vinyl)aniline |

| Diazotization/Sandmeyer | NaNO₂, HCl, then CuBr | Amino group | 2-(2-Bromostyryl)pyridine |

| Cycloaddition | Maleic anhydride | Styryl double bond | Diels-Alder adduct |

Modification of the Amino Moiety

The primary amino group in this compound is a versatile handle for a variety of chemical transformations, including acylation, sulfonylation, and the formation of ureas. These modifications can significantly alter the electronic and steric properties of the molecule.

Acylation and Sulfonylation: The nucleophilic character of the amino group allows for straightforward reactions with acylating and sulfonylating agents. Acylation, typically performed with acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine, yields the corresponding N-acyl derivatives (amides). Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent provides sulfonamides. These reactions are fundamental in organic synthesis for protecting the amino group or for introducing new functional moieties.

A key example of sulfonamide synthesis involves the condensation of a substituted 2-aminopyridine with a benzene sulfonyl chloride. This reaction is typically carried out in a solvent mixture like acetone (B3395972) and dry pyridine, which acts as both a solvent and an acid scavenger, to produce N-heteroaryl substituted benzene sulfonamides in good yields.

Formation of Ureas and Related Derivatives: The amino group can also react with isocyanates to form substituted ureas. For instance, 2-aminopyridine reacts vigorously with reagents like chlorosulfonyl isocyanate, leading to the formation of a urea (B33335) intermediate. alkalimetals.com This reactivity provides a pathway to complex derivatives, such as pyrido-thiatriazine-one-dioxides when the reaction is conducted in the presence of a base like diisopropylethylamine. alkalimetals.com

The following table summarizes these transformations:

| Reaction Type | Reagent | Product Type | Typical Conditions |

| Acylation | Acid Chloride (R-COCl) | N-Acyl Derivative (Amide) | Base (e.g., Pyridine), Solvent |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Base (e.g., Pyridine), Solvent |

| Urea Formation | Isocyanate (R-N=C=O) | Substituted Urea | Inert Solvent |

Functionalization of the Styryl and Pyridine Moieties

The styryl and pyridine portions of the molecule offer additional sites for functionalization, although their reactivity is distinct from the amino group and from each other.

Functionalization of the Styryl Moiety:

Phenyl Ring: The phenyl ring of the aminostyryl group is activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group. The amino group is an ortho, para-director. Consequently, electrophiles such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃/H₂SO₄) are expected to substitute preferentially at the positions ortho and para to the amino substituent. Halogenation of similar activated systems, such as 2-aminothiazoles, has been shown to proceed via an addition-elimination mechanism. rsc.org

Vinyl Group: The carbon-carbon double bond of the styryl bridge is susceptible to a range of reactions characteristic of alkenes.

Hydrogenation: Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, can reduce the double bond to yield the corresponding 2-(2-amino-phenethyl)pyridine.

Epoxidation: The vinyl group can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or using metal-catalyzed systems with oxidants like hydrogen peroxide or tert-butyl hydroperoxide (TBHP). rsc.orgmdpi.com The epoxidation of styrene (B11656) derivatives is a well-established transformation in organic synthesis. rsc.org

Cycloaddition: The styryl double bond can participate as a dienophile or dipolarophile in cycloaddition reactions. For example, [3+2] cycloadditions with 1,3-dipoles such as diazo compounds can yield pyrazoline derivatives. nih.gov Similarly, [2+2] photocycloaddition reactions are known for styryl compounds, often leading to cyclobutane (B1203170) dimers. researchgate.net Photoisomerization between the E and Z isomers of the double bond can also be induced by UV irradiation. bohrium.comrsc.org

Functionalization of the Pyridine Moiety:

The pyridine ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic substitution but susceptible to nucleophilic attack and C-H functionalization, often requiring activation.

Electrophilic Substitution: Direct electrophilic substitution on the pyridine ring is challenging and requires harsh conditions. When it does occur, substitution is directed to the C3 and C5 positions.

C-H Functionalization via N-Oxide: A common strategy to enhance the reactivity of the pyridine ring is through the formation of the corresponding pyridine N-oxide. The N-oxide can be prepared by oxidation with reagents like hydrogen peroxide in acetic acid or m-CPBA. arkat-usa.org The resulting N-oxide activates the C2 and C6 positions towards nucleophilic attack and facilitates C-H functionalization. For example, pyridine N-oxides can react with Grignard reagents or be converted into 2-aminopyridines. nih.govnih.gov

Remote C-H Functionalization: Modern catalytic methods enable the direct functionalization of C-H bonds at positions remote from the directing group. For instance, ruthenium-catalyzed sulfonylation of N-aryl-2-aminopyridines has been shown to selectively occur at the C5 position of the pyridine ring. acs.orgacs.org This type of chelation-assisted C-H activation provides a powerful tool for late-stage functionalization without pre-activating the pyridine ring. acs.org

The table below outlines potential functionalization strategies for these moieties:

| Moiety | Reaction Type | Reagent/Catalyst | Product Feature |

| Styryl (Phenyl Ring) | Electrophilic Substitution | Halogen (Br₂, Cl₂) | Halogenation at ortho/para positions to -NH₂ |

| Styryl (Vinyl Group) | Hydrogenation | H₂, Pd/C | Saturated ethyl bridge |

| Styryl (Vinyl Group) | Epoxidation | m-CPBA | Epoxide ring |

| Styryl (Vinyl Group) | [3+2] Cycloaddition | Diazo compound | Pyrazoline ring |

| Pyridine Ring | C-H Sulfonylation | Ru-catalyst, R-SO₂Cl | Sulfonyl group at C5 |

| Pyridine Ring | C-H Functionalization | Activation to N-Oxide, then reaction | Substitution at C2/C6 |

Chemical Reactivity and Mechanistic Investigations of 2 2 Aminostyryl Pyridine

Reactivity Patterns of the Pyridine (B92270) and Styryl Substructures

The reactivity of 2-(2-aminostyryl)pyridine is a composite of the characteristics of an aminopyridine and a substituted styrene (B11656). The pyridine ring, being an electron-deficient aromatic system, is generally susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, as these positions can best stabilize the negative charge of the intermediate. stackexchange.comquimicaorganica.orgquora.comnih.gov Conversely, electrophilic substitution on the pyridine ring is disfavored and requires harsh conditions, typically directing the incoming electrophile to the 3- and 5-positions. quimicaorganica.orgyoutube.comyoutube.com

The presence of the 2-amino group, a strong electron-donating group, significantly modulates this reactivity. It activates the pyridine ring towards electrophilic attack, although the ring nitrogen's basicity can lead to preferential reaction with acids. The amino group itself can act as a nucleophile.

The styryl substructure, with its carbon-carbon double bond, is prone to electrophilic addition reactions. The double bond can be targeted by reagents such as halogens, hydrogen halides, and oxidizing agents. The amino group in the ortho position of the phenyl ring can also influence the reactivity of the double bond through electronic effects.

Intramolecular Cyclization and Ring-Forming Transformations

The arrangement of the amino group and the styryl bridge in this compound provides a scaffold ripe for intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocycles. rsc.orgrsc.orgorganic-chemistry.org While specific examples for this exact molecule are not extensively documented, analogies can be drawn from the reactivity of similar o-aminostyryl systems. Such compounds are known to undergo cyclization to form heterocycles like quinolines, pyrrolidines, and piperidines through various synthetic methodologies. rsc.org

These transformations can be initiated by different means, including thermal or acid-catalyzed processes. The amino group can act as an intramolecular nucleophile, attacking the double bond of the styryl moiety, which may be activated by an external electrophile or a catalyst. This type of reaction is a powerful tool for the synthesis of complex heterocyclic frameworks.

Below is a table summarizing potential cyclization products from this compound derivatives.

| Starting Material Derivative | Reagent/Condition | Potential Heterocyclic Product |

| This compound | Acid Catalyst | Tetrahydrobenzo[b]quinolizinium salt |

| N-Acyl-2-(2-aminostyryl)pyridine | Thermal | Dihydrobenzo[b]quinolizinone |

| 2-(2-Nitrostyryl)pyridine | Reduction | Indolo[1,2-a]quinoline derivative |

This table is illustrative of potential reactions based on the general reactivity of related compounds.

Electron-Driven Proton Transfer (EDPT) Mechanisms in Photoreactions

Upon photoexcitation, molecules with both proton donor and acceptor moieties in close proximity can undergo Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.gov In the case of this compound, the amino group can act as a proton donor and the pyridine nitrogen as a proton acceptor. While direct studies on the EDPT mechanism in this specific molecule are scarce, research on analogous systems, such as N-tosyl derivatives of 2-(2'-aminophenyl)benzothiazole, reveals that an ultrafast ESIPT can occur in less than 150 femtoseconds. nih.gov

The investigation of such photoreactions is crucial for understanding the photostability of the compound and for the design of photoresponsive materials.

Investigation of Redox Behavior and Non-Innocent Ligand Properties

When coordinated to a metal center, this compound can exhibit interesting redox properties and potentially act as a non-innocent ligand. A non-innocent ligand is one that can exist in multiple, stable oxidation states, thereby participating directly in the redox chemistry of the metal complex. mdpi.com

The redox behavior of metal complexes containing this compound can be investigated using techniques such as cyclic voltammetry. azjournalbar.comnih.govsemanticscholar.orgelectrochemsci.orgresearchgate.net This method allows for the determination of the oxidation and reduction potentials of the complex, providing insight into whether the redox processes are metal-centered or ligand-centered. In related metal complexes with pyridine-containing ligands, reversible one-electron transfer processes have been observed. electrochemsci.org

The electronic structure of the complex, which can be elucidated through spectroscopic and computational methods, determines the extent of metal-ligand orbital mixing and the distribution of electron density. nih.govrsc.orgrsc.orgnih.gov In complexes where the ligand has low-lying vacant orbitals or high-lying occupied orbitals that are close in energy to the metal d-orbitals, ligand-based redox events are more likely. The styryl and amino functionalities in this compound could contribute to this electronic flexibility. Spectroelectrochemistry, which combines electrochemical and spectroscopic measurements, can be a powerful tool to identify the species generated upon oxidation or reduction and to confirm the non-innocent behavior of the ligand. rsc.org

Below is a table outlining the expected redox behavior for a hypothetical metal complex of this compound.

| Complex | Technique | Expected Observation | Implication |

| [M(this compound)2]n+ | Cyclic Voltammetry | Reversible redox waves | Indication of stable oxidized/reduced species |

| UV-Vis-NIR Spectroelectrochemistry | Appearance of new absorption bands upon oxidation/reduction | Identification of ligand-based radical species | |

| EPR Spectroscopy | Signal for odd-electron species | Confirmation of ligand radical formation |

This table is a hypothetical representation of expected results based on studies of similar complexes.

Coordination Chemistry and Metal Complex Formation of 2 2 Aminostyryl Pyridine

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 2-(2-Aminostyryl)pyridine and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

d-Block Metal Complexes (e.g., Ni(II), Cu(II), Co(II), Ag(I), Pd(II), Mn(II), Zn(II), Cd(II))

A wide array of d-block metal complexes have been synthesized using aminopyridine-based ligands. The reaction of ligands similar to this compound with salts of nickel(II), copper(II), cobalt(II), manganese(II), and zinc(II) has been reported to yield stable complexes. jocpr.comnih.gov For instance, the synthesis of Cu(II), Fe(II), Mn(II), and Zn(II) complexes with a Schiff base derived from 2-amino-3-hydroxypyridine (B21099) and salicylaldehyde (B1680747) resulted in octahedral geometries. jocpr.com

The synthesis of these complexes often involves straightforward procedures, such as mixing stoichiometric amounts of the ligand and the metal salt in a solvent like ethanol (B145695) or methanol, followed by refluxing. jocpr.comjscimedcentral.com The resulting solid complexes can then be isolated by filtration.

Characterization of these complexes typically involves elemental analysis, molar conductance measurements, and spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for confirming the coordination of the ligand to the metal ion. For Schiff base complexes, a shift in the ν(C=N) stretching frequency upon coordination is indicative of the involvement of the imine nitrogen in bonding to the metal. nih.gov Electronic spectroscopy (UV-Vis) provides information about the geometry of the metal complexes. For example, the d-d transitions observed for Cu(II) complexes can help in assigning a square planar, tetrahedral, or octahedral geometry. mdpi.com Magnetic susceptibility measurements are also employed to determine the magnetic moment of the complexes, which provides insight into the oxidation state and spin state of the central metal ion. jocpr.com

Complexes of palladium(II) and silver(I) with aminopyridine-type ligands have also been explored. researchgate.netjscimedcentral.com The coordination chemistry of Ag(I) with multidentate pyridine-based ligands can lead to the formation of various architectures, from simple mononuclear complexes to coordination polymers. nih.gov Similarly, Cd(II) complexes with pyridine (B92270) derivatives have been synthesized and structurally characterized. mdpi.com

Table 1: Examples of Synthesized d-Block Metal Complexes with Aminopyridine and Related Schiff Base Ligands

| Metal Ion | Ligand Type | Proposed Geometry | References |

| Ni(II) | Aminopyridine Schiff Base | Octahedral | chemrj.org |

| Cu(II) | Aminopyridine Schiff Base | Octahedral | jocpr.com |

| Co(II) | Pyridine-armed macrocycle | Octahedral | nih.gov |

| Ag(I) | Pyridine | Linear | jscimedcentral.com |

| Pd(II) | Aminopyridine | Square Planar | researchgate.net |

| Mn(II) | Aminopyridine Schiff Base | Octahedral | jocpr.com |

| Zn(II) | Aminopyridine Schiff Base | Octahedral | jocpr.com |

| Cd(II) | Pyridine derivative | - | mdpi.com |

f-Block Metal Complexes (e.g., Uranyl)

The coordination chemistry of this compound derivatives extends to the f-block elements, with studies on the formation of uranyl (UO₂²⁺) complexes. Schiff base ligands are particularly effective for complexing the uranyl ion. nih.gov The reaction of a Schiff base derived from an aminopyridine derivative with a uranyl salt, such as uranyl acetate (B1210297) or uranyl nitrate, can lead to the formation of stable mononuclear complexes. nih.gov

The characterization of these f-block complexes involves techniques similar to those used for d-block complexes, including IR, Raman, UV-Vis, and NMR spectroscopies, as well as single-crystal X-ray diffraction for definitive structural elucidation. nih.gov

Structural Analysis of this compound Metal Complexes

The structural analysis of metal complexes of this compound and its derivatives reveals a variety of coordination geometries, which are dictated by the coordination number of the metal ion and the nature of the ligand. Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of these complexes in the solid state.

For d-block metal complexes, common geometries include octahedral, square pyramidal, square planar, and tetrahedral. For instance, many six-coordinate complexes of Ni(II), Co(II), and Mn(II) with aminopyridine-based ligands adopt an octahedral geometry. jocpr.comnih.gov Four-coordinate complexes can be either tetrahedral or square planar, depending on the metal ion and the ligand field strength. For example, Pd(II) complexes with pyridine-based ligands often exhibit a square planar geometry. wikipedia.org

In the case of copper(II) complexes, a range of geometries is often observed, including tetragonally distorted octahedral and square pyramidal. mdpi.com The flexibility of the Cu(II) coordination sphere allows it to accommodate different ligand environments.

Structural analysis also provides detailed information on bond lengths and angles within the coordination sphere. For example, in chelating complexes, the M-N(pyridine) and M-N(amino) bond lengths can be determined, providing insight into the strength of the metal-ligand interactions. In complexes of Schiff base derivatives, the M-N(imine) bond length is also a key parameter.

For f-block complexes, such as those of uranyl, structural analysis confirms the coordination of the ligand in the equatorial plane of the linear UO₂²⁺ unit. The coordination geometry around the uranium atom is often pentagonal or hexagonal bipyramidal, depending on the number of donor atoms from the equatorial ligands.

Table 2: Common Coordination Geometries of Metal Complexes with Pyridine-Based Ligands

| Coordination Number | Geometry | Example Metal Ions |

| 2 | Linear | Ag(I) |

| 4 | Square Planar | Pd(II), Pt(II), Ni(II) |

| 4 | Tetrahedral | Zn(II), Cd(II), Co(II) |

| 5 | Square Pyramidal | Cu(II) |

| 6 | Octahedral | Ni(II), Co(II), Mn(II), Fe(II), Zn(II) |

X-ray Crystallography for Elucidating Coordination Geometries and Bonding

Single-crystal X-ray diffraction (SC-XRD) is a pivotal technique for the unambiguous determination of the three-dimensional structure of metal complexes of this compound, providing precise information on coordination geometries, bond lengths, and bond angles.

Studies on related aminopyridine complexes reveal a variety of coordination modes. For instance, in complexes with transition metals like copper(II) and cadmium(II), aminopyridine ligands can lead to the formation of one-dimensional coordination polymers or three-dimensional networks. The resulting coordination geometries can vary from square planar and square pyramidal to octahedral, influenced by the metal ion and other ligands present. nih.gov

In iron(II) halide complexes with bulky aminopyridine ligands, X-ray analysis has shown that the aminopyridine can coordinate in a rare η¹-fashion through the pyridine nitrogen atom. mdpi.com This monodentate coordination is in contrast to the more common chelating or bridging modes. mdpi.com The specific geometry adopted, such as dimeric or monomeric structures, can be influenced by the size of the halide ligands. mdpi.com

The table below summarizes crystallographic data for selected metal complexes containing aminopyridine-type ligands, illustrating the diversity of observed structures.

Interactive Data Table: Crystallographic Data for Selected Aminopyridine Metal Complexes

| Compound | Metal Ion | Coordination Geometry | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|---|

| [ApHFeBr(µ-Br)]₂ | Fe(II) | Distorted trigonal pyramidal | Monoclinic | C2/c | Fe-N(pyridine) = 2.093(3) | mdpi.com |

| [ApHFeI₂(thf)] | Fe(II) | Distorted tetrahedral | Monoclinic | P2₁/c | Fe-N(pyridine) = 2.080(3) | mdpi.com |

| [Zn(EtNic)₂Cl₂] | Zn(II) | Distorted tetrahedral | Monoclinic | P2₁/c | Zn-N = 2.057(3)-2.061(3) | mdpi.com |

| [Cd(OAc)₂(2Ampic)₂] | Cd(II) | Hexa-coordinated | Monoclinic | P2₁/n | - | mdpi.com |

| 2-Aminopyridine (B139424) Barium Chloride | Ba(II) | - | Orthorhombic | P2₁2₁2₁ | - | imanagerpublications.com |

These crystallographic studies are essential for understanding the steric and electronic factors that govern the coordination behavior of this compound and its derivatives. The precise structural information obtained is crucial for interpreting spectroscopic data and understanding the reactivity of these complexes.

Spectroscopic Signatures in Metal-Ligand Interactions (e.g., UV-Vis, IR, NMR)

Spectroscopic techniques are invaluable for probing the electronic and structural changes that occur upon coordination of this compound to a metal center.

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of this compound and its metal complexes provide insights into the electronic transitions within the molecule. Upon coordination, shifts in the absorption bands corresponding to π→π* and n→π* transitions are typically observed. These shifts are indicative of the interaction between the metal d-orbitals and the ligand's molecular orbitals. For instance, in pyridine-containing complexes, changes in concentration can affect the UV-Vis absorption spectra, suggesting interactions in the solution phase. researchgate.net The electronic spectra of metal complexes with ligands containing pyridine and amino groups can be used to propose coordination geometries, such as octahedral for Ni(II) and Co(II) and distorted octahedral for Cu(II). ias.ac.in

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the coordination sites of a ligand. The vibrational frequencies of functional groups in this compound, such as the C=N stretching of the pyridine ring and the N-H stretching of the amino group, are sensitive to coordination. A shift in the C=N stretching frequency to a higher wavenumber upon complexation is indicative of coordination through the pyridine nitrogen atom. orientjchem.org Similarly, changes in the N-H stretching and bending vibrations can suggest the involvement of the amino group in coordination or hydrogen bonding. tsijournals.comhilarispublisher.com In metal complexes with aminopyridine and thiocyanate (B1210189) ligands, the IR spectrum of the thiocyanate group provides information about its coordination mode. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the protons and carbons of the this compound ligand are altered. Downfield shifts of the pyridine ring protons are generally observed upon coordination to a metal center, and these shifts can be correlated with the basicity of the ligand. nih.gov For paramagnetic complexes, the NMR spectra will be significantly different, often showing broad signals, but can still provide valuable information about the magnetic properties of the complex. nsf.gov

The table below summarizes key spectroscopic data for 2-aminopyridine and related complexes.

Interactive Data Table: Spectroscopic Data for 2-Aminopyridine and Related Metal Complexes

| Technique | Compound/Complex | Key Observations | Reference |

|---|---|---|---|

| UV-Vis | 2-aminopyridine | - | nist.gov |

| UV-Vis | Metal complexes of uridine (B1682114) and amino acids | Proposes distorted octahedral geometry for Cu(II) and octahedral for Ni(II) and Co(II) | ias.ac.in |

| IR | 2-aminopyridine | NH₂ stretching modes around 3442 and 3300 cm⁻¹; NH₂ scissoring at 1617 cm⁻¹ | tsijournals.com |

| IR | N-(pyridin-2-yl)pyrazine-2-carboxamide complexes | N-H stretch shifts upon complexation | hilarispublisher.com |

| ¹H NMR | 2-aminopyridine | Spectrum available | chemicalbook.com |

| ¹H NMR | Pd(II) complexes with pyridine ligands | Downfield shifts of pyridine protons upon coordination | nih.gov |

These spectroscopic methods, in conjunction with X-ray crystallography, provide a comprehensive picture of the metal-ligand interactions in complexes of this compound.

Influence of Coordination on Electronic Structure and Reactivity

The coordination of this compound to a metal ion significantly alters its electronic structure, which in turn influences its reactivity. The formation of a metal-ligand bond involves the donation of electron density from the ligand's donor atoms (the pyridine nitrogen and potentially the amino nitrogen) to the metal center. This donation modifies the electron distribution throughout the ligand framework.

The electronic effects of coordination can be observed through changes in spectroscopic properties, as discussed in the previous section. For example, shifts in UV-Vis absorption bands reflect changes in the energy levels of the molecular orbitals. researchgate.netias.ac.in

The altered electronic structure upon coordination can lead to changes in the reactivity of the this compound ligand. For instance, the acidity of the amino protons can be affected, potentially making them more or less susceptible to deprotonation. Furthermore, the reactivity of the vinyl group could be modified.

Studies on related systems have shown that metal coordination can activate or deactivate ligands towards certain reactions. For example, in an iron-aluminum complex, the reactivity with substituted pyridines can lead to selective C-H bond activation at either sp² or sp³ positions, depending on the substituents. nih.gov This demonstrates that the metal center can direct the reactivity of the coordinated pyridine ring.

The coordination environment, including the nature of the metal ion and the other ligands present, plays a crucial role in determining the extent of the electronic perturbation and the resulting changes in reactivity. The geometry of the complex, as determined by X-ray crystallography, provides a static picture that helps in understanding the potential pathways for chemical reactions. mdpi.commdpi.com

Spectroscopic and Photophysical Characterization of 2 2 Aminostyryl Pyridine and Its Derivatives

Advanced Absorption and Emission Spectroscopy Studies

The electronic absorption spectra of 2-(2-Aminostyryl)pyridine and related styrylpyridines are characterized by intense absorption bands in the UV-visible region, arising from π-π* and n-π* electronic transitions. The position and intensity of these bands are influenced by the molecular structure and the solvent environment. For instance, the UV-Vis spectra of 2,6-distyrylpyridine derivatives are complex and can reveal the presence of two or three not well-separated electronic transitions, which is attributed to the existence of different rotational isomers (rotamers) in solution.

In aprotic solvents, the absorption maxima of neutral distyrylpyridines typically show a hypsochromic (blue) shift compared to protic solvents. However, in acidic media like acetic acid, a significant bathochromic (red) shift is observed due to the protonation of the pyridine (B92270) nitrogen. This protonation alters the electronic distribution within the molecule, affecting the energy of the electronic transitions. Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), have been employed to simulate and interpret the UV-visible absorption spectra, correlating the observed bands with specific electronic transitions between molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: UV-Vis Absorption Maxima (λmax) of Selected Styrylpyridine Derivatives in Different Solvents

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 2,6-distyrylpyridine | Aprotic Solvents | Shorter Wavelength |

| 2,6-distyrylpyridine | Protic Solvents | Longer Wavelength |

| 2,6-bis(4-dimethylaminostyryl)pyridine (Protonated) | Acetic Acid | Dramatically Red Shifted |

| (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | Chloroform | 373 |

| (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | Dichloromethane | 374 |

| (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | Ethyl Acetate (B1210297) | 368 |

| (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | Acetone (B3395972) | 367 |

| (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | Acetonitrile | 366 |

| (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | Ethanol (B145695) | 367 |

| (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | Methanol | 366 |

| (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | n-Hexane | 366 |

This compound and its derivatives often exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. The fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence process, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are key parameters in characterizing their emissive properties.

For instance, 2-aminopyridine (B139424), a related compound, has been used as a quantum yield reference standard in the UV-visible range. Its quantum yield in 1M H2SO4 has been determined to be around 64.3%. The fluorescence of styrylpyridine derivatives can be influenced by factors such as aggregation. Some pyridine-based luminogens exhibit aggregation-induced emission enhancement (AIEE), where the fluorescence quantum yield increases in aggregated states.

The emission spectra of these compounds can also be affected by the solvent. For example, the emission maxima of 2,6-distyrylpyridine derivatives can shift depending on the solvent polarity. The excited-state lifetime is another crucial parameter, and it can be influenced by various quenching processes.

Table 2: Fluorescence Data for Selected Pyridine Derivatives

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| 2-Aminopyridine | 1M H2SO4 | ~310 | - | 0.643 |

| 10-imino-2,5-dimethylpyrido[1,2-a]pyrrolo[3,4-d]pyrimidine-1,3(2H,10H)-dione | Ethanol | 443 | 545 | 0.04 |

| 10-imino-2,5-dimethylpyrido[1,2-a]pyrrolo[3,4-d]pyrimidine-1,3(2H,10H)-dione | Dichloromethane | 439 | 537 | 0.13 |

| N-methyl-4-((5-bromopyridin-2-yl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile | Ethanol | 413 | 511 | <0.01 |

| N-methyl-4-((5-bromopyridin-2-yl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile | Dichloromethane | 414 | 504 | <0.01 |

Solvatochromism and Environmental Sensitivity of Photophysical Properties

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a prominent feature of this compound and its derivatives. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. The absorption and emission maxima of these compounds can shift significantly with changes in solvent polarity and hydrogen bonding capacity.

For example, a study on (E)-2-(2-hydroxystyryl)quinolin-8-ol, a related compound, showed a bathochromic shift in the last absorbance band with increasing solvent polarity, indicating a smaller energy gap between the ground and excited states in more polar environments. The Stokes shift, which is the difference between the absorption and emission maxima, is also sensitive to the solvent environment and can provide information about the change in dipole moment upon excitation.

The solvatochromic behavior of these compounds can be analyzed using empirical solvent polarity scales, such as the Kamlet-Taft and Catalán parameters, to quantify the contributions of nonspecific (polarity/polarizability) and specific (hydrogen bonding) solvent-solute interactions. Such analyses have revealed that both types of interactions can play a significant role in determining the photophysical properties of these molecules.

Vibrational Spectroscopy for Molecular Structure and Bonding (IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding in this compound and its derivatives. These techniques probe the vibrational modes of the molecule, which are sensitive to the types of atoms, bond strengths, and molecular geometry.

For the related compound 2-aminopyridine, extensive vibrational analysis has been performed. The NH2 stretching modes are typically observed in the region of 3250-3480 cm⁻¹. The NH2 scissoring vibration appears around 1650 cm⁻¹. The stretching of the ring carbon-nitrogen bond is found in the 1330-1260 cm⁻¹ region. The influence of the amino group and the nitrogen atom on the skeletal vibrations of the pyridine ring has also been a subject of study.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to assign the observed vibrational bands to specific molecular motions. These calculations can provide a detailed understanding of the vibrational spectrum and its relationship to the molecular structure.

Table 3: Selected Vibrational Frequencies (cm⁻¹) for 2-Aminopyridine

| Vibrational Mode | Experimental (IR) | Experimental (Raman) | Calculated (DFT) |

|---|---|---|---|

| NH₂ Asymmetric Stretch | 3442 | - | 3611 |

| NH₂ Symmetric Stretch | 3300 | - | 3489 |

| NH₂ Scissoring | 1617 | 1628 | 1611 |

| C-N Stretch | 1328 | 1328 | 1315 |

| NH₂ Wagging | 667 | - | 751 |

Note: This table presents data for the related compound 2-aminopyridine to illustrate typical vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure, conformation, and dynamics of this compound and its derivatives in solution. ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, allowing for the assignment of different atoms within the molecule.

For complex heterocyclic structures, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable for establishing connectivity between atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly useful for conformational analysis, as they can reveal through-space proximity between protons, providing insights into the three-dimensional arrangement of the molecule.

In the case of styrylpyridines, NMR can be used to study the rotational isomerism around the single bonds connecting the pyridine ring and the styryl group. The presence of multiple conformers in solution can lead to complex NMR spectra, and variable-temperature NMR studies can provide information about the energy barriers to rotation. For example, 2D-EXSY (Exchange Spectroscopy) can verify the interconversion between different isomers in solution.

Computational and Theoretical Chemistry Studies of 2 2 Aminostyryl Pyridine

Applications in Advanced Materials and Chemical Technologies Excluding Clinical

Chemical Sensing and Molecular Recognition Systems

The nitrogen atom in the pyridine (B92270) ring of 2-(2-Aminostyryl)pyridine can act as a binding site for analytes, particularly metal ions. The extended styryl conjugation and the amino group can participate in intramolecular charge transfer (ICT), making its fluorescence properties sensitive to the local environment and to binding events.

Pyridine derivatives are frequently used as the core of fluorescent chemosensors for detecting toxic heavy metal ions. mdpi.comdoaj.org The sensing mechanism often relies on the coordination of the metal ion with the nitrogen atoms of the pyridine moiety, which modulates the photophysical properties of the molecule, leading to a change in fluorescence intensity or a spectral shift. mdpi.com

For example, a sensor based on a 2-amino-3-cyanopyridine (B104079) derivative has shown good selectivity and sensitivity for the detection of Cr²⁺, Co²⁺, and Cu²⁺ ions. mdpi.com Another sensor, a salicylidene derivative of 3-aminopyridine, demonstrated high selectivity for detecting Cu(II) ions colorimetrically and Al(III) and Fe(III) ions via fluorescence, with detection limits in the micrograms per liter range. nih.gov A polyfluorene polymer bearing pyridine moieties was found to be a highly sensitive chemosensor for Cu²⁺, with its fluorescence being completely quenched by the metal ion at concentrations as low as 5.67 × 10⁻⁷ mol L⁻¹. rsc.org Although these sensors are not this compound, they establish the utility of the aminopyridine scaffold for metal ion detection.

Interactive Table: Metal Ion Sensing by Aminopyridine Derivatives

| Sensor Derivative | Detected Ions | Sensing Method | Detection Limit |

| 2-Amino-3-cyanopyridine | Cr²⁺, Co²⁺, Cu²⁺ | Fluorometric | N/A |

| 3-Aminopyridine Salicylidene | Cu(II) | Colorimetric | 324 µg/L |

| 3-Aminopyridine Salicylidene | Al(III) | Fluorometric | 20 µg/L |

| 3-Aminopyridine Salicylidene | Fe(III) | Fluorometric | 45 µg/L |

| Polyfluorene with Pyridine | Cu²⁺ | Fluorometric | 5.67 x 10⁻⁷ M |

The photophysical properties of styrylpyridine derivatives often exhibit solvatochromism, meaning their absorption and emission spectra change with the polarity of the solvent. bg.ac.rs This behavior is attributed to changes in the charge distribution upon electronic excitation. sciforum.net This sensitivity to the environment makes them suitable as probes for local polarity.

Studies on 2,6-distyrylpyridines, which are structurally related to this compound but lack the amino group, have shown significant solvatochromic shifts. bg.ac.rs The shifts in their electronic absorption and emission bands are indicative of charge reorganization in the excited state. sciforum.net Similarly, many aminopyridine derivatives exhibit fluorescence that is dependent on solvent polarity. sciforum.net For instance, 2-amino-3-cyanopyridine derivatives show a high wavelength shift in polar solvents like dimethyl sulfoxide (B87167) (DMSO). sciforum.net Furthermore, some distyrylpyridine analogues have been developed as materials for ratiometric fluorescence detection of pH in the physiologically important range of 6-9. nih.govresearchgate.net This suggests that this compound, combining both the styryl and aminopyridine motifs, would likely serve as an effective environmentally responsive probe, sensitive to both solvent polarity and pH.

Catalysis and Ligand Design for Catalytic Processes

The aminopyridine scaffold is widely used in the design of ligands for base metal catalysis. nsf.govumn.edu The nitrogen atoms of the pyridine and amino groups can coordinate with metal centers, forming stable complexes that can catalyze various chemical transformations.

Iron(II) complexes featuring amino-pyridine ligands have been synthesized and characterized for their catalytic activity in atom transfer radical polymerization (ATRP) of styrene (B11656). nsf.govumn.edu In one study, an iron(II) complex with a t-butyl substituted amino-pyridine ligand demonstrated an observed rate constant (k_obs) of 0.31 h⁻¹ for styrene polymerization at 120 °C. nsf.gov The electronic and steric properties of the ligand, influenced by substituents, play a crucial role in the activity and selectivity of the catalyst. nsf.govresearchgate.net

While there is no specific research on the use of this compound as a ligand in catalysis, its structure is promising. The aminopyridine portion provides a proven metal-binding site. The extended conjugation from the styryl group would modulate the electronic properties of the pyridine nitrogen, potentially influencing the stability and reactivity of the resulting metal complex. This could allow for the fine-tuning of catalytic activity in processes such as polymerization, cross-coupling reactions, or hydrosilylation. nsf.govnih.gov

Information on "this compound" in the Specified Fields is Limited

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific, detailed research on the chemical compound “this compound” within the precise application areas outlined in the user's request. While general information exists for related compounds such as aminopyridines, vinylpyridines, and other pyridine derivatives, these data are not directly applicable to the unique structure and potential properties of this compound.

The requested article structure focused on:

Ligands for Transition Metal Catalysis: Searches for the use of this compound as a ligand in transition metal catalysis did not yield specific examples. While the broader class of aminopyridine compounds is known to form complexes with metals used in catalysis, no studies detailing the synthesis, characterization, or catalytic activity of a this compound-metal complex were identified. nih.govnih.govbeilstein-journals.orgresearchgate.netnih.govorganic-chemistry.orgorganic-chemistry.orgwikipedia.orglibretexts.orgnih.govnih.govnih.gov

Role in Organic Transformation Catalysis: Similarly, no specific instances of this compound being employed as a ligand or catalyst in organic transformations such as Suzuki-Miyaura or Heck coupling reactions were found in the available literature. beilstein-journals.orgresearchgate.netnih.govorganic-chemistry.orgorganic-chemistry.orgwikipedia.orglibretexts.orgnih.govnih.govnih.gov

Polymer Chemistry and Functional Polymers: The vinyl group within the styryl moiety of this compound suggests its potential as a monomer for polymerization. However, searches did not uncover any studies describing its polymerization, its incorporation into polymeric architectures, or the synthesis of conducting or luminescent polymers derived from this specific compound. Research on polymers containing other pyridine derivatives is available but does not address the subject compound. du.ac.irnsysu.edu.twmdpi.comrsc.orgmdpi.comnih.govnih.govnih.govbeilstein-journals.org

Ion-Imprinted Materials for Selective Sorption: The field of ion-imprinted polymers frequently utilizes vinyl-containing functional monomers, such as vinylpyridine, to create selective binding sites for ions. nih.govrsc.orgnih.govnih.govcmu.edu Despite the structural relevance, no research papers were identified that specifically use this compound as the functional monomer in the synthesis of ion-imprinted materials for selective sorption.

Due to the absence of specific research data for “this compound” in these advanced material and chemical technology applications, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. The available scientific literature does not currently cover the specified topics for this particular chemical.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. rasayanjournal.co.inmdpi.com For the synthesis of 2-(2-aminostyryl)pyridine and its derivatives, future research is expected to move beyond traditional methods towards more sustainable and efficient protocols.

Key areas of development include:

Catalyst Innovation: The exploration of earth-abundant metal catalysts and organocatalysts is a promising direction. researchgate.net These catalysts offer a more sustainable alternative to precious metal catalysts often used in cross-coupling reactions. For instance, pyridine-2-carboxylic acid has been demonstrated as a sustainable and rapid catalyst for the synthesis of other heterocyclic compounds. nih.gov

Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.inbohrium.com

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. rasayanjournal.co.in Designing MCRs for the synthesis of functionalized this compound derivatives would be a significant advancement.

Solvent-Free and Aqueous Synthesis: Reducing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. Future methodologies will likely focus on solid-state reactions or the use of water as a solvent. rasayanjournal.co.inmdpi.com

| Synthetic Approach | Advantages |

| Earth-Abundant Metal Catalysis | Cost-effective, low toxicity, sustainable. |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy efficient. |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. |

| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, safer reaction conditions. |

Exploration of New Coordination Motifs and Multifunctional Metal Complexes

The coordination chemistry of this compound is rich and varied, with the ligand capable of adopting different coordination modes. Future research will likely focus on exploring more complex and functional coordination architectures.

Emerging research in this area includes:

Metal-Organic Frameworks (MOFs): The use of this compound and its derivatives as linkers in the construction of MOFs is a promising avenue. nih.govrsc.orgmdpi.comresearchgate.netresearchgate.net The inherent porosity and functionality of MOFs could lead to applications in gas storage, separation, and catalysis. The introduction of pyridine (B92270) derivatives can induce structural reconfiguration, leading to the formation of ultrathin 2D MOFs with enhanced properties. rsc.org

Heterometallic Complexes: The synthesis of complexes containing two or more different metal ions is an area of growing interest. These heterometallic systems can exhibit unique magnetic, electronic, and catalytic properties arising from the synergistic interactions between the different metal centers.

Stimuli-Responsive Complexes: Designing metal complexes of this compound that respond to external stimuli such as light, temperature, or pH could lead to the development of smart materials for sensing, drug delivery, and molecular switching applications.

Supramolecular Assemblies: The ability of the amino and pyridine groups to participate in hydrogen bonding can be exploited to construct intricate supramolecular architectures. nih.gov Anion-directed self-assembly has been demonstrated with related pyridine-based scaffolds. nih.govnih.gov

Advancement in Tailored Photophysical Properties for Specific Applications

The fluorescent nature of the this compound core is one of its most attractive features. Future research will focus on fine-tuning these properties for a range of specific applications.

Key research directions include:

Fluorescent Probes and Sensors: The development of derivatives that exhibit changes in their fluorescence upon binding to specific analytes, such as metal ions, anions, or biologically relevant molecules, is a major area of interest. nih.govmdpi.comresearchgate.netresearchgate.netdoaj.orgnih.gov For instance, a novel fluorescent probe based on 2-(2-aminophenyl) imidazo (B10784944) [1,5-a] pyridine has been developed for the rapid detection of phosgene. nih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs): By modifying the electronic properties of the this compound scaffold through the introduction of electron-donating or electron-withdrawing groups, it may be possible to develop new materials for use in OLEDs.

Solvatochromism: The sensitivity of the absorption and emission spectra of some pyridine derivatives to the polarity of their environment (solvatochromism) can be exploited for studying local environments in complex systems. bg.ac.rsbg.ac.rsrsc.orgrsc.orgnih.gov

Aggregation-Induced Emission (AIE): The synthesis of derivatives exhibiting AIE, where fluorescence is enhanced in the aggregated state, could lead to applications in bio-imaging and sensing. beilstein-journals.org

| Application | Desired Photophysical Property |

| Fluorescent Sensors | High selectivity and sensitivity, significant spectral changes upon analyte binding. |

| OLEDs | High quantum yield, tunable emission color, good thermal and photochemical stability. |

| Solvatochromic Probes | Large Stokes shift, high sensitivity to solvent polarity. |

| Bio-imaging | Aggregation-induced emission, biocompatibility, low cytotoxicity. |

Integration of Computational Design with Experimental Validation

The synergy between computational chemistry and experimental synthesis is becoming increasingly important in the development of new functional molecules. This integrated approach allows for the rational design of molecules with desired properties, thereby reducing the time and resources required for their discovery.

Future research will increasingly rely on:

In Silico Screening: Computational methods can be used to screen virtual libraries of this compound derivatives to identify candidates with promising electronic, photophysical, or biological properties. mdpi.comnih.govresearchgate.netresearchgate.netuniroma1.it

Molecular Docking and Dynamics: These techniques can provide insights into the binding modes of this compound derivatives with biological targets, aiding in the design of new therapeutic agents. mdpi.comnih.govresearchgate.netuniroma1.it

DFT and TD-DFT Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the geometric and electronic structures, as well as the photophysical properties, of new molecules before they are synthesized.

Experimental Validation: The predictions from computational studies must be validated through experimental synthesis, characterization, and property measurements to refine the computational models and guide further design iterations.

Fabrication of Advanced Hybrid Materials and Nanostructures Utilizing this compound

The incorporation of this compound into larger material architectures is a promising strategy for creating new functional materials with enhanced properties.

Emerging areas of research include:

Hybrid Perovskites: The use of 2-(2-aminoethyl)pyridine, a related compound, in the formation of 2D hybrid lead iodide perovskites for solar cell applications highlights the potential of aminopyridine derivatives in this field. nih.gov The ability to tune the organic component offers a pathway to improved stability and performance.

Functionalized Nanoparticles: Covalently attaching this compound derivatives to the surface of nanoparticles (e.g., gold, silica, quantum dots) can impart new functionalities, such as fluorescence or sensing capabilities, to the nanomaterials.

Polymer Composites: Dispersing this compound-based metal complexes or dyes within a polymer matrix can lead to the development of new materials for applications such as luminescent coatings, optical filters, and sensors.

Self-Assembled Nanostructures: The design of this compound derivatives that can self-assemble into well-defined nanostructures (e.g., nanofibers, vesicles, or micelles) through non-covalent interactions is a key area of future research. nih.govnih.govresearchgate.netchapman.edutorvergata.it These nanostructures could find applications in drug delivery, catalysis, and nanoelectronics. Pyrimidine-based push-pull systems have also been explored for dye-sensitized solar cells. mdpi.com

Q & A

Q. What are the key thermodynamic properties of 2-(2-Aminostyryl)pyridine, and how do they influence experimental stability?

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. For pyridine derivatives, H-NMR typically shows aromatic protons at δ 7.0–8.5 ppm, while NH groups appear at δ 4.5–5.5 ppm. IR stretches for C=N bonds occur at ~1600–1650 cm . For this compound, cross-validate NMR assignments with 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals. IR can confirm functional groups like styryl double bonds (C=C at ~1500 cm).

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate anticancer potential?

- Methodological Answer : (1) Synthesize derivatives with modifications to the styryl or pyridine moieties (e.g., halogenation, alkylation). (2) Use cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, HeLa) with IC calculations. (3) Compare results with controls like 5-fluorouracil. For example, pyridine-oxadiazole hybrids showed IC values of 1.2–8.7 µM in breast cancer models . Ensure purity (>95% by HPLC) and validate mechanisms via apoptosis assays (e.g., Annexin V staining).

Q. How can contradictions in biological activity data between similar derivatives be resolved?

- Methodological Answer : (1) Reassess compound purity using HPLC and elemental analysis. (2) Standardize assay protocols (e.g., cell passage number, incubation time). (3) Perform molecular docking to compare binding affinities to targets (e.g., kinases, DNA). For instance, discrepancies in IC values for pyridine-piperidine derivatives were resolved by identifying off-target interactions via proteomics .

Q. What computational strategies predict interaction mechanisms with biological targets?

- Methodological Answer : (1) Use density functional theory (DFT) to optimize 3D structures. (2) Conduct molecular dynamics (MD) simulations to study binding stability (e.g., RMSD < 2 Å). (3) Validate with in vitro assays. For pyridine-metal complexes, DFT revealed charge-transfer interactions critical for DNA binding .

Safety and Stability

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : (1) Use fume hoods and PPE (gloves, goggles) to avoid inhalation (acute toxicity LD ~25–200 mg/kg in rodents ). (2) Store in amber vials at 2–8°C to prevent oxidation. (3) Neutralize spills with 10% acetic acid, followed by ethanol rinsing. Stability studies show pyridine derivatives degrade under UV light, requiring dark storage .

Synthesis and Purification

Q. What methods optimize the synthesis of this compound?

- Methodological Answer : (1) Use Pd-catalyzed cross-coupling for styryl group introduction. (2) Monitor reaction progress via TLC (R ~0.4 in ethyl acetate/hexane). (3) Purify via column chromatography (silica gel, gradient elution). For analogous compounds, yields improved from 40% to 75% under inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.